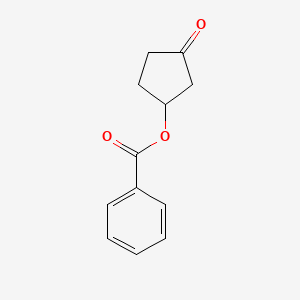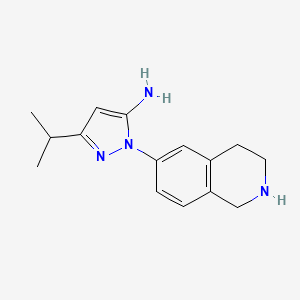
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the tetrahydroisoquinoline moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable tetrahydroisoquinoline precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and inflammatory conditions.
Biological Research: The compound is used in studying cellular pathways and molecular mechanisms due to its interaction with specific biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-3-amine
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-4-amine
Uniqueness
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetrahydroisoquinoline moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C15H20N4 |
|---|---|
分子量 |
256.35 g/mol |
IUPAC名 |
5-propan-2-yl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C15H20N4/c1-10(2)14-8-15(16)19(18-14)13-4-3-12-9-17-6-5-11(12)7-13/h3-4,7-8,10,17H,5-6,9,16H2,1-2H3 |
InChIキー |
KUVYFNBQUHGFPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(CNCC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


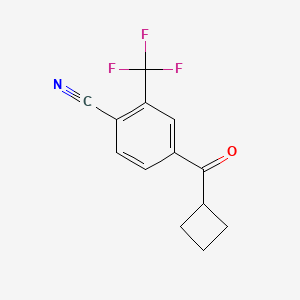
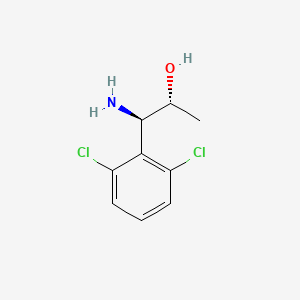

![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
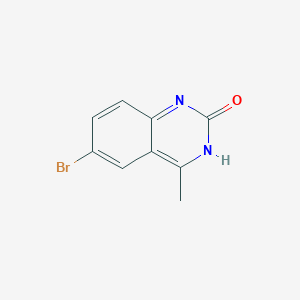

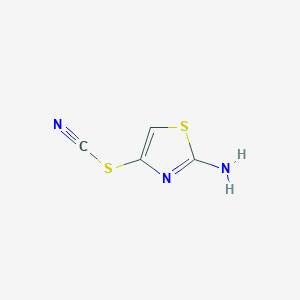
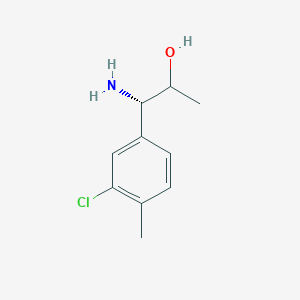
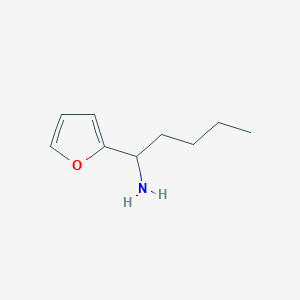
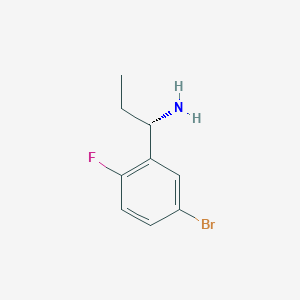
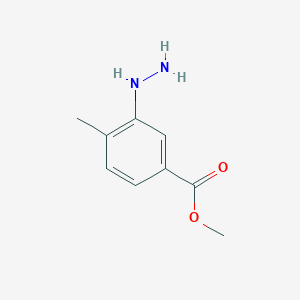
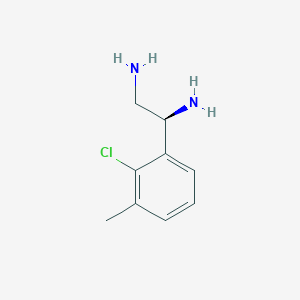
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
